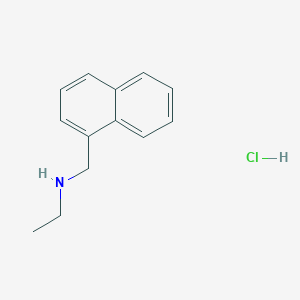

N-(1-Naphthylmethyl)ethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9,14H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGBLFWKHATJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

As specific experimental data for N-(1-Naphthylmethyl)ethanamine hydrochloride is not widely published, the properties of its closest analogue, N-Methyl-1-naphthalenemethanamine hydrochloride, are presented below. The addition of a single methylene (B1212753) group to the N-alkyl chain (from methyl to ethyl) would be expected to slightly increase the molecular weight and potentially alter physical properties such as melting point and solubility, but the fundamental chemical characteristics would remain very similar.

Table 1: Physicochemical Properties of N-Methyl-1-naphthalenemethanamine Hydrochloride Data presented for the N-methyl analogue as a proxy.

| Property | Value |

| CAS Number | 65473-13-4 |

| Molecular Formula | C12H14ClN |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 191-193 °C |

| Solubility | Soluble in DMSO and Methanol (B129727) (slightly) |

Research Applications

Given the absence of direct research on N-(1-Naphthylmethyl)ethanamine hydrochloride, its potential applications are inferred from its structure and the known uses of its N-methyl counterpart. The primary role of this compound in a research context is as a synthetic intermediate or building block.

Its structure allows it to be a precursor for more complex molecules, particularly in the development of potential pharmaceutical agents. The N-methyl analogue, N-Methyl-1-naphthalenemethanamine hydrochloride, is a documented impurity (specifically, Terbinafine Related Compound A) but also a crucial starting material in the synthesis of the antifungal drug Terbinafine. This highlights the role of such compounds in pharmaceutical development and manufacturing.

Researchers in organic and medicinal chemistry could utilize this compound to construct novel molecular architectures. The naphthalene (B1677914) group provides a rigid, aromatic scaffold, while the secondary amine provides a reactive site for further functionalization, making it a useful component in combinatorial chemistry and the synthesis of compound libraries for screening purposes.

Chemical Reactivity and Derivatization Studies of N 1 Naphthylmethyl Ethanamine Hydrochloride

Functionalization and Modification of the Naphthyl Moiety

The naphthalene (B1677914) ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The reactivity of the ring and the position of substitution are influenced by the existing C1-alkylamine substituent. Naphthalene is generally more reactive than benzene towards electrophilic substitution, with the alpha-position (C1, C4, C5, C8) being kinetically favored over the beta-position (C2, C3, C6, C7). pharmacyfreak.com

The N-(ethanamine)methyl group at the C1 position acts as an activating, ortho-, para-directing group. However, in the naphthalene system, this directs incoming electrophiles primarily to the C4 (peri) position and to a lesser extent, the C5 and C8 positions in the adjacent ring. acs.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(4-Nitro-1-naphthylmethyl)ethanamine |

| Bromination | Br₂, FeBr₃ | N-(4-Bromo-1-naphthylmethyl)ethanamine |

| Sulfonation | Fuming H₂SO₄ | 4-((Ethylamino)methyl)naphthalene-1-sulfonic acid |

Formation of Complexes with Metal Ions for Research Applications

The nitrogen atom in N-(1-Naphthylmethyl)ethanamine has a lone pair of electrons, allowing it to function as a Lewis base or ligand in coordination chemistry. It can form complexes with various metal ions. While specific studies on the complexation behavior of this particular amine are not widely documented, the formation of metal complexes is a general characteristic of secondary amines.

To enhance the stability and versatility of metal complexes, amines are often converted into multidentate ligands. A common strategy involves derivatization into Schiff bases, which are known for their wide application in metal ion complexation. Although N-(1-Naphthylmethyl)ethanamine itself cannot form a Schiff base, a related primary amine like 1-(1-naphthyl)methanamine could be reacted with an aldehyde or ketone to create a Schiff base ligand capable of coordinating with metal ions.

Reactions as a Building Block in Organic Synthesis

N-(1-Naphthylmethyl)ethanamine hydrochloride serves as a valuable building block in organic synthesis, particularly for creating analogs of pharmacologically active molecules. Its structure is closely related to N-methyl-1-naphthalenemethylamine, a key intermediate in the synthesis of the antifungal drug Terbinafine. Terbinafine is a synthetic allylamine derivative. sphinxsai.com

The nucleophilic character of the secondary amine allows it to be coupled with various electrophilic side chains to construct larger, more complex molecules. For example, in a reaction analogous to the synthesis of Terbinafine, N-(1-Naphthylmethyl)ethanamine could be reacted with an appropriate electrophile, such as (E)-1-bromo-6,6-dimethylhept-2-en-4-yne, to produce a novel Terbinafine analog. google.com This highlights its utility in structure-activity relationship (SAR) studies and the development of new chemical entities. nih.gov

Table 4: Application in the Synthesis of a Terbinafine Analog

| Reactant 1 | Reactant 2 | Resulting Product Class |

|---|

Computational and Theoretical Investigations of N 1 Naphthylmethyl Ethanamine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting molecular properties. These calculations model the electronic structure of the molecule to derive various chemical and physical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like N-(1-Naphthylmethyl)ethanamine hydrochloride, which has several rotatable bonds, this process is extended to a conformational analysis to identify different stable conformers and their relative energies.

The primary rotatable bonds in the N-(1-Naphthylmethyl)ethanamine cation are the C-C bond between the naphthyl group and the methylene (B1212753) bridge, the C-N bond of the ethylamine (B1201723) chain, and the C-C bond within the ethyl group. Rotation around these bonds gives rise to various conformers. DFT calculations, such as those at the B3LYP/6-31G(d,p) level of theory, can be employed to systematically explore the conformational landscape. The resulting optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Representative Calculated Structural Parameters for a Low-Energy Conformer of the N-(1-Naphthylmethyl)ethanamine Cation This table presents theoretical data typical of what would be obtained from a DFT geometry optimization.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C(naphthyl)-CH₂ | 1.51 Å | |

| CH₂-NH₂⁺ | 1.50 Å | |

| NH₂⁺-CH₂ | 1.52 Å | |

| CH₂-CH₃ | 1.54 Å | |

| Bond Angles | ||

| C(naphthyl)-CH₂-NH₂⁺ | 112.5° | |

| CH₂-NH₂⁺-CH₂ | 115.0° | |

| NH₂⁺-CH₂-CH₃ | 110.8° | |

| Dihedral Angle | ||

| C(naphthyl)-C-N-C | -65° (gauche) |

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Electrostatic Potential)

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the ESP map would show a region of high positive potential (typically colored blue) localized around the protonated amine group (-NH₂⁺-), indicating its role as a hydrogen-bond donor. The aromatic naphthyl ring would exhibit regions of negative potential (typically colored red) above and below the plane of the rings, associated with the π-electron system.

Table 2: Calculated Electronic Properties for N-(1-Naphthylmethyl)ethanamine Cation This table contains representative values derived from a typical DFT electronic structure analysis.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Associated with the π-system of the naphthyl group; indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -1.1 eV | Distributed over the naphthyl ring and the aminium group; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 7.1 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 14.5 D | Reflects the significant charge separation due to the protonated amine group. |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties, which serve as a valuable tool for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which can be converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts help in the assignment of experimental peaks.

IR Spectroscopy: Calculations of vibrational frequencies correspond to the peaks in an infrared (IR) spectrum. These frequencies arise from the stretching, bending, and other vibrations of the molecule. The predicted IR spectrum can confirm the presence of key functional groups, such as the N-H stretches of the ammonium (B1175870) group and the C-H and C=C stretches of the naphthyl ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this molecule, transitions would likely involve π→π* excitations within the naphthalene (B1677914) chromophore.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the properties of a single molecule, often in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solution. MD simulations model the interactions between the solute (this compound) and the surrounding solvent molecules, providing insights into dynamic processes.

Conformational Sampling and Flexibility Studies

In solution, a molecule is not static but constantly samples different conformations due to thermal energy. An MD simulation tracks the atomic positions over time, revealing the molecule's flexibility and the preferred conformations in a specific solvent. By analyzing the simulation trajectory, one can determine the probability of occupying different conformational states and the timescales for transitions between them. For this compound, this would show how the orientation of the naphthyl group relative to the ethylamine side chain fluctuates in an aqueous environment.

Solvation Effects and Intermolecular Interactions in Solution

MD simulations are particularly powerful for studying how a solute interacts with its solvent. For this compound in water, the simulation would detail the formation and dynamics of the solvation shell.

The primary intermolecular interactions would involve the protonated amine group and the chloride anion with water molecules. The -NH₂⁺- group acts as a strong hydrogen bond donor, and the simulation can quantify the number of hydrogen bonds formed with surrounding water molecules, their average lifetime, and their geometric arrangement. The chloride ion would also be surrounded by a well-defined hydration shell. The bulky, nonpolar naphthyl group would induce a different type of solvent structuring, primarily through hydrophobic interactions. Analysis of the radial distribution function (RDF) from the simulation provides a quantitative measure of the structuring of solvent molecules around different parts of the solute.

Table 3: Representative Intermolecular Interaction Data from an MD Simulation in Water This table illustrates the type of quantitative data that can be extracted from an MD simulation of the compound in an aqueous solution.

| Interaction Type | Atom Group (Solute) | Average Coordination Number | Description |

| Hydrogen Bonding | Ammonium (-NH₂⁺-) Hydrogens | 3-4 Water Molecules | Strong, directional interactions forming the primary hydration shell around the charged site. |

| Ionic Hydration | Chloride (Cl⁻) Anion | 6-7 Water Molecules | Water molecules orient their hydrogens towards the anion, forming a stable solvation sphere. |

| Hydrophobic Solvation | Naphthyl Ring | ~20 Water Molecules in first shell | Water molecules form a structured "cage" around the nonpolar group to maximize water-water hydrogen bonds. |

Molecular Docking and Binding Site Predictions (Non-Clinical Receptors)

Ligand-Receptor Interaction Modeling (e.g., Enzyme Active Sites, Protein Binding Pockets)

No specific studies detailing the molecular docking of this compound with non-clinical receptors such as enzyme active sites or protein binding pockets were found.

Mechanistic Hypotheses Generation from Docking Poses

Without docking studies, it is not possible to generate mechanistic hypotheses based on the binding poses of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic Focus)

Development of Predictive Models for Biological or Chemical Activity (In Vitro)

No QSAR models specifically developed to predict the in vitro biological or chemical activity of this compound were identified.

Identification of Key Structural Features Influencing Activity

The identification of key structural features of this compound that influence its activity through QSAR is not possible without relevant studies.

Preclinical Mechanistic Investigations of N 1 Naphthylmethyl Ethanamine Hydrochloride Non Human, Non Clinical Focus

Biological Target Identification and Validation (In Vitro/Non-Human)

Identification of Interacting Proteins or EnzymesThere is no available research that identifies or validates specific proteins or enzymes that interact with N-(1-Naphthylmethyl)ethanamine hydrochloride.

Despite a comprehensive search for preclinical mechanistic investigations of this compound, no publicly available scientific literature or data could be found that specifically details its effects on the modulation of thromboxane (B8750289) A2 synthesis, platelet aggregation, or its use in in vivo mechanistic studies related to biochemical cascades or preclinical models of choroidal neovascularization.

Therefore, it is not possible to provide an article on the preclinical mechanistic investigations of this compound focusing on the specified areas of research. The absence of information prevents the creation of data tables and detailed research findings as requested. Further research would be required to elucidate the potential biological activities and mechanisms of action of this particular compound.

Structure Activity Relationship Sar Studies of N 1 Naphthylmethyl Ethanamine Hydrochloride Analogs Preclinical, Mechanistic Focus

Impact of Naphthyl Ring Substitution on Activity (In Vitro/Mechanistic)

The substitution pattern on the naphthyl ring of N-(1-Naphthylmethyl)ethanamine analogs can significantly modulate their biological activity. The electronic and steric properties of substituents can influence binding affinity, selectivity, and functional activity at target proteins.

A series of Schiff bases of β-naphthylamine were synthesized and their antimicrobial activities were evaluated. The nature of the substituent on the phenyl ring of the aryl aldehyde reactant was found to influence the activity of the final products. The table below summarizes the antimicrobial activity of some of these analogs against various microorganisms.

| Compound | Substituent on Phenyl Ring | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

|---|---|---|---|---|

| 3a | -H | 14 | 12 | 13 |

| 3b | 4-Cl | 16 | 14 | 15 |

| 3c | 4-OH | 15 | 13 | 14 |

| 3d | 4-NO2 | 17 | 15 | 16 |

| 3e | 2-NO2 | 16 | 14 | 15 |

The results indicate that the presence and position of substituents on the aromatic ring system play a key role in the antimicrobial activity of these naphthylamine derivatives.

Influence of Alkyl Chain Length and Branching on Nitrogen

The length and branching of the alkyl chain attached to the nitrogen atom are critical determinants of the biological activity in many pharmacologically active molecules. In analogs of N-(1-Naphthylmethyl)ethanamine, modifications to the ethyl group can affect potency and selectivity by altering the molecule's conformation and its fit within a binding pocket.

While specific studies on the systematic variation of the ethylamine (B1201723) chain in N-(1-Naphthylmethyl)ethanamine are not extensively documented in publicly available literature, research on other classes of bioactive compounds provides strong evidence for the importance of this structural feature. For example, in a series of N-alkyl-β-D-glycosylamine derivatives, the length of the N-alkyl chain was shown to be a crucial factor for their antifungal properties. nih.gov Similarly, studies on cannabimimetic indoles have demonstrated that high-affinity binding to cannabinoid receptors requires an optimal alkyl chain length, with chains of three to six carbons being ideal. nih.gov Extension of the chain beyond this optimal length often leads to a significant decrease in binding affinity. nih.gov

These findings from analogous systems suggest that the ethyl group in N-(1-Naphthylmethyl)ethanamine likely represents an optimized or near-optimized chain length for its specific biological targets. Any significant deviation, either shortening or lengthening the chain, or introducing branching, would be expected to alter the compound's activity profile.

Stereochemical Requirements for Specific Mechanistic Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like N-(1-Naphthylmethyl)ethanamine, the spatial arrangement of substituents around the chiral center can lead to significant differences in the biological activity of its enantiomers.

In a study involving the synthesis of tetrafunctional diterpene steviol (B1681142) derivatives, both (R)-1-(2-naphthyl)ethyl and (S)-1-(2-naphthyl)ethyl moieties were incorporated into the final compounds. nih.gov The resulting diastereomers exhibited differences in their antiproliferative activities against various cancer cell lines, highlighting the importance of stereochemistry in determining biological outcomes. nih.gov Although this study was not conducted on N-(1-Naphthylmethyl)ethanamine itself, it provides a clear example of how the stereochemistry of a naphthylalkylamine substituent can influence its biological effect.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, mechanisms of action, and metabolic profiles. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind one enantiomer over the other. Therefore, it is highly probable that the biological activity of N-(1-Naphthylmethyl)ethanamine is stereospecific, with one enantiomer being significantly more active or having a different pharmacological profile than the other.

Isosteric Replacements and Their Effects on Biological Activity (In Vitro)

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar electronic and steric properties, with the aim of improving activity, selectivity, or metabolic stability.

A study on the bioisosteric modification of a tocainide-related compound, which also features an N-[(naphthalen-1-yl)methyl] moiety, provides direct insight into this approach. In this research, an aryloxyalkyl bioisostere of the parent compound was synthesized and evaluated as a voltage-gated sodium channel blocker. nih.govnih.gov The bioisosteric analog, N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, demonstrated a higher use-dependent block of the hNav1.4 channel compared to the lead compound. nih.govnih.gov This indicates that the isosteric replacement led to a preferential interaction with the channels in an over-excited state. nih.govnih.gov

The concept of bioisosterism is broad and can involve classical replacements (e.g., -CH3 for -NH2) or non-classical replacements where different functional groups produce a similar biological response. u-tokyo.ac.jp The successful application of this strategy in a compound containing the N-(1-naphthylmethyl) core demonstrates its potential for fine-tuning the biological activity of this class of molecules. nih.govnih.gov

Derivatization for Enhanced Mechanistic Probes or Tool Compounds

The derivatization of a parent compound to create mechanistic probes or tool compounds is a valuable approach for elucidating its mechanism of action and for studying its biological targets. Such derivatives often incorporate reporter groups, such as radioactive isotopes or fluorescent tags, which allow for their detection and quantification in biological systems.

Fluorescent probes are another class of tool compounds that can be developed through derivatization. By attaching a fluorophore to the parent molecule, its interaction with biological targets can be studied using techniques like fluorescence microscopy. The design of such probes requires careful consideration to ensure that the attached fluorophore does not significantly alter the pharmacological properties of the parent compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, offering powerful methods for both quantitative assessment and the separation of closely related species, including isomers.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of N-(1-Naphthylmethyl)ethanamine hydrochloride, ensuring the purity and concentration of the compound are accurately determined. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer or acid modifier to ensure consistent ionization of the amine. sielc.comsielc.comnih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the strong chromophore of the naphthalene (B1677914) ring system. The wavelength of maximum absorbance for related naphthyl-containing compounds is often set around 230 nm or 280 nm to achieve high sensitivity. sigmaaldrich.comsigmaaldrich.comnih.gov The method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov By comparing the peak area of the analyte to that of a certified reference standard, the precise quantity of this compound in a sample can be calculated.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Since N-(1-Naphthylmethyl)ethanamine is a chiral molecule, distinguishing between its enantiomers is critical, particularly in pharmaceutical contexts where stereoisomers can have different physiological effects. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.us This is most often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For primary and secondary amines like N-(1-Naphthylmethyl)ethanamine, CSPs based on cyclodextrins or macrocyclic glycopeptides (e.g., vancomycin-based phases like CHIROBIOTIC V2) are particularly effective. sigmaaldrich.comsigmaaldrich.comnih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in the separation. wvu.edu An alternative, indirect approach involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm) sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | Methanol / 20 mM Ammonium (B1175870) Acetate (B1210297) (90:10, v/v) sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.comsigmaaldrich.com |

| Detector | UV at 230 nm sigmaaldrich.comsigmaaldrich.com |

| Sample Concentration | 1 mg/mL in Methanol sigmaaldrich.comsigmaaldrich.com |

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer a sensitive alternative for the detection of electroactive species. While specific electrochemical studies on this compound are not widely documented, the chemical structure suggests potential for electrochemical activity. The naphthalene moiety can be susceptible to oxidation at a suitable electrode surface. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be employed to study its redox behavior.

Furthermore, related compounds such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) have been incorporated into carbon paste electrodes to fabricate sensors for detecting other aromatic molecules like naphthalene. researchgate.net This suggests a potential application for this compound as a component in modified electrodes for specific sensing applications. Such sensors could be used for reaction monitoring where the compound is consumed or generated, providing real-time data on reaction kinetics.

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) for Phase Behavior Research

Thermal analysis techniques are vital for characterizing the solid-state properties of pharmaceutical salts. Differential Scanning Calorimetry (DSC) is a primary tool used to investigate the phase behavior of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal properties.

These properties include the melting point, which is a crucial indicator of purity, and the heat of fusion. DSC can also detect phenomena such as polymorphism (the existence of multiple crystalline forms), desolvation events, and glass transitions. For a hydrochloride salt, a sharp, single melting endotherm would typically indicate a pure, crystalline substance. The thermal decomposition behavior of related amines has been studied, providing insight into the stability of the chemical structure upon heating. researchgate.net

Application in Molecular Imprinting Polymer (MIP) Development

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.govnih.gov This is achieved by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule—in this case, N-(1-Naphthylmethyl)ethanamine could potentially serve as a template. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. nih.gov

These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture. mdpi.com While specific development of MIPs using N-(1-Naphthylmethyl)ethanamine as a template is not extensively reported, its distinct structure makes it a viable candidate. A potential MIP could be synthesized using a functional monomer like methacrylic acid (which would interact with the amine group of the template) and a cross-linker such as ethylene (B1197577) glycol dimethacrylate. The resulting MIP could be applied in various fields, including the development of selective sensors, solid-phase extraction media for sample cleanup, or as a stationary phase in chromatography for separating the compound from related impurities. nih.govmdpi.com

Future Directions and Research Gaps

Unexplored Synthetic Routes for N-(1-Naphthylmethyl)ethanamine Hydrochloride

The conventional synthesis of this compound typically involves the reductive amination of 1-naphthaldehyde (B104281) with ethylamine (B1201723), followed by salt formation with hydrochloric acid. While effective, this pathway presents opportunities for improvement in terms of efficiency, sustainability, and access to chiral derivatives. Future research should focus on novel synthetic strategies that offer milder reaction conditions, improved atom economy, and the potential for asymmetric synthesis.

One of the most promising unexplored avenues is the application of biocatalysis. Enzymes such as imine reductases (IREDs) and other amine dehydrogenases could offer a direct and highly stereoselective route to chiral versions of the amine. nih.govhims-biocat.eumanchester.ac.uk These enzymes operate under mild, aqueous conditions and can provide access to single-enantiomer products, which is crucial for developing pharmaceutical intermediates. hims-biocat.eurochester.edu An enzymatic cascade, potentially combining a transaminase to produce an intermediate imine followed by an IRED for reduction, could streamline the synthesis from simple precursors. manchester.ac.uknih.gov

Another area ripe for exploration is the use of green chemistry principles, such as hydrogen borrowing catalysis. This method allows for the direct N-alkylation of an amine using an alcohol, with water as the only byproduct, thereby avoiding the use of stoichiometric activating and reducing agents. whiterose.ac.uk The reaction of 1-naphthalenemethanol (B1198782) with ethylamine using a suitable transition metal catalyst could provide a more atom-economical and environmentally benign synthesis.

Furthermore, the application of continuous flow chemistry could significantly enhance the production of N-(1-Naphthylmethyl)ethanamine. Flow reactors offer superior control over reaction parameters, improved safety, and the potential for higher yields and purity compared to batch processing. manchester.ac.ukwhiterose.ac.uk Integrating novel catalytic systems, including biocatalytic approaches, into a continuous flow setup represents a significant step towards a more efficient and scalable synthesis.

| Synthetic Strategy | Description | Potential Advantages | Key Research Gap |

| Biocatalytic Reductive Amination | Use of enzymes like Imine Reductases (IREDs) or Transaminases (ATAs) to catalyze the reaction between a naphthalene-based precursor and an amine source. nih.govmanchester.ac.uk | High enantioselectivity for chiral amine synthesis, mild aqueous reaction conditions, environmentally friendly. hims-biocat.eu | Identification and engineering of a specific enzyme with high activity and selectivity for the N-(1-Naphthylmethyl)ethanamine scaffold. |

| Hydrogen Borrowing Catalysis | Direct N-alkylation using 1-naphthalenemethanol and ethylamine, catalyzed by a transition metal complex. Water is the sole byproduct. whiterose.ac.uk | High atom economy, avoids wasteful reagents, aligns with green chemistry principles. | Development of a robust and recyclable catalyst system that is efficient for this specific transformation. |

| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream in a microreactor rather than in a traditional batch flask. manchester.ac.uk | Enhanced process control, improved safety and scalability, potential for higher throughput and purity. | Optimization of reactor design and reaction conditions for the specific kinetics of the N-(1-Naphthylmethyl)ethanamine synthesis. |

| Photocatalytic Approaches | Utilization of visible light and a photocatalyst to drive the C-N bond formation, potentially via an Electron Donor-Acceptor (EDA) complex. | Mild reaction conditions, use of a sustainable energy source, potential for novel reaction pathways. | Discovery of a suitable photocatalytic system and understanding the reaction mechanism for this class of amines. |

Deeper Mechanistic Insights at the Molecular Level

Future research should employ advanced analytical and spectroscopic techniques to probe the reaction mechanism. Kinetic studies could determine the rate-determining step and the influence of reaction parameters on yield and purity. High-resolution spectroscopic methods, similar to those used to study the related compound 1-(1-Naphthyl)ethylamine, could provide invaluable data on the conformational geometry and electronic structure of the molecule in both its ground and excited states. nist.gov This includes techniques like Fourier-transform microwave spectroscopy and UV spectroscopy to precisely determine rotational constants and transition moments. nist.gov

Understanding the non-covalent interactions dictated by the naphthyl group is also critical. The large, electron-rich naphthalene (B1677914) ring system is capable of engaging in significant π-π stacking and hydrophobic interactions, which likely govern its behavior in biological systems. nih.govresearchgate.net Mechanistic studies should therefore extend to its interactions with biomolecules. Investigating the binding thermodynamics and kinetics with model proteins, such as human serum albumin, could reveal how the compound is transported and distributed in a biological context. nih.gov Isotopic labeling studies could further clarify reaction pathways and metabolic transformations of the molecule.

Computational Approaches for Predictive Modeling of Novel Derivatives (Preclinical)

Computational chemistry offers a powerful, preclinical toolkit for exploring the potential of this compound and its derivatives without the immediate need for extensive synthesis. These in silico methods can accelerate the drug discovery process by predicting biological activity, optimizing molecular structures, and assessing pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features of naphthyl derivatives with their biological activity. nih.gov By analyzing a dataset of related compounds, QSAR can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a desired effect, guiding the design of more potent analogs. nih.gov

Molecular docking simulations can predict the preferred binding orientation of novel derivatives within the active site of a specific biological target, such as an enzyme or receptor. researchgate.net This technique provides insights into the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov Such studies can be used to design derivatives with enhanced binding affinity and selectivity.

Furthermore, Molecular Dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.gov These simulations are crucial for understanding the flexibility of the binding pocket and the energetic landscape of the binding process. Coupled with predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, these computational approaches can build a comprehensive preclinical profile of novel derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

| Computational Method | Application for Derivatives | Predicted Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity for a series of derivatives. nih.gov | Identification of key molecular fragments and properties that enhance or diminish activity; predictive models for screening virtual compounds. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a biological target (e.g., enzyme active site). researchgate.net | Binding energy scores, visualization of key interactions (H-bonds, π-stacking), guidance for structure-based drug design. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the ligand-protein complex over time. nih.gov | Assessment of binding stability, identification of conformational changes in the protein, calculation of free energy of binding. |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness, prediction of potential metabolic liabilities, prioritization of candidates with favorable pharmacokinetic profiles. |

Development of this compound as a Molecular Probe for Biological Systems

The intrinsic fluorescence of the naphthalene moiety presents a compelling, yet largely unexplored, opportunity to develop N-(1-Naphthylmethyl)ethanamine as a scaffold for molecular probes. The naphthyl group is a well-known fluorophore that can be used to report on its local microenvironment, making it a valuable tool for studying biological systems.

A foundational research direction would be the thorough photophysical characterization of the parent compound. This involves determining its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents and biological media. Understanding these fundamental properties is the first step toward harnessing its fluorescence for practical applications.

The core structure could then be systematically modified to create fluorescent probes with specific functionalities. For example, derivatives could be designed to exhibit a change in their fluorescence intensity or wavelength (a "turn-on," "turn-off," or ratiometric response) upon binding to a specific analyte, such as a metal ion, enzyme, or nucleic acid. This could be achieved by introducing functional groups that interact with the target and modulate the electronic properties of the naphthalene fluorophore.

Another advanced application is in the development of probes for Förster Resonance Energy Transfer (FRET). nih.gov The naphthalene group could serve as a FRET donor or acceptor when paired with another fluorophore. A probe designed with both a donor and acceptor, separated by a linker that is cleaved by a specific enzyme, could be used to create a highly sensitive assay for enzymatic activity. The development of such molecular tools would open up new avenues for using N-(1-Naphthylmethyl)ethanamine derivatives in cellular imaging, high-throughput screening, and diagnostics.

Q & A

Q. What is the molecular formula and structural characterization of N-(1-Naphthylmethyl)ethanamine hydrochloride?

The molecular formula is C₁₉H₁₉NO·HCl (molecular weight: 313.82). Structural characterization typically involves ¹H/¹³C NMR to confirm the naphthylmethyl and ethylamine moieties, FTIR for identifying amine and HCl salt vibrations, and mass spectrometry (ESI or EI) for molecular ion validation. The hydrochloride salt formation is confirmed via chloride ion titration or X-ray crystallography .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store as a crystalline solid at -20°C under inert conditions (argon/nitrogen) to prevent hygroscopic degradation. Use desiccants (e.g., silica gel) in sealed containers. Stability studies indicate ≥5-year integrity when stored properly, as observed in analogous hydrochlorides .

Q. What synthetic routes are commonly employed for this compound?

A two-step synthesis is typical:

- Step 1 : Condensation of 1-naphthaldehyde with ethanamine via reductive amination (NaBH₄ or H₂/Pd-C).

- Step 2 : Salt formation by treating the free base with HCl in anhydrous ethanol. Purity is optimized via recrystallization from ethanol/diethyl ether mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound?

Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism . Use deuterated solvents with controlled pH and temperature. Cross-validate assignments with 2D NMR (HSQC, HMBC) and computational tools (DFT-based chemical shift prediction) .

Q. What analytical techniques are optimal for quantifying trace impurities in this hydrochloride salt?

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water. Detection at λmax ≈255 nm (based on naphthyl chromophore) .

- LC-MS/MS : For sub-ppm impurity detection, employ MRM transitions specific to known byproducts (e.g., unreacted naphthaldehyde derivatives) .

Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity compared to the free base?

The HCl salt enhances water solubility (critical for in vitro assays) due to ionic interactions but reduces solubility in non-polar solvents. Crystallinity is improved, as seen in X-ray diffraction patterns showing defined lattice structures. Compare dissolution rates in PBS (pH 7.4) vs. ethanol to assess formulation impacts .

Q. What strategies mitigate degradation during long-term stability studies under varying pH conditions?

Q. How does the spatial arrangement of the naphthyl group affect receptor binding affinity in structure-activity relationship (SAR) studies?

The 1-naphthylmethyl group’s planar geometry enhances π-π stacking with aromatic residues in receptor pockets (e.g., GPCRs). Compare binding data with analogs lacking the naphthyl group (e.g., benzyl derivatives) using molecular docking (AutoDock Vina) and radioligand displacement assays . Evidence from ML133 (a related compound) shows >10-fold affinity differences with structural modifications .

Methodological Notes

- Contradiction Handling : When spectral or solubility data conflict, cross-reference multiple techniques (e.g., NMR + XRD) and validate against computational models.

- Safety : Refer to SDS guidelines for handling hygroscopic hydrochloride salts (e.g., PPE for inhalation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.